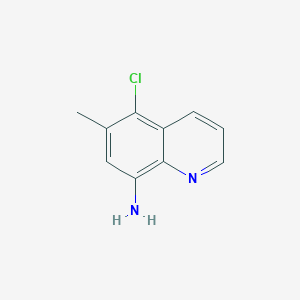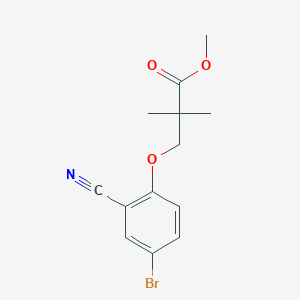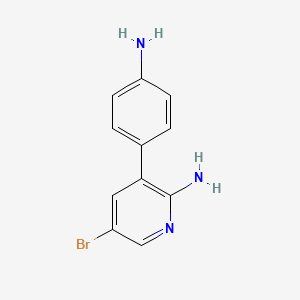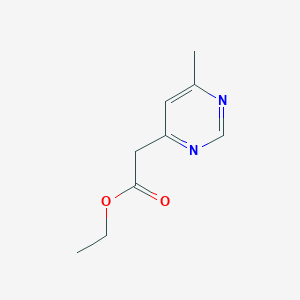
Ethyl 6-methylpyrimidine-4-acetate
Overview
Description
Ethyl 6-methylpyrimidine-4-acetate is a chemical compound with the formula C9H12N2O2 . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.20 . Other physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the search results.Scientific Research Applications
Synthesis and Characterization in Heterocyclic Chemistry
Heterocyclic Derivatives Synthesis : Ethyl 6-methylpyrimidine-4-acetate is used in synthesizing new heterocyclic compounds. For instance, it has been utilized in creating derivatives like (1,3-oxazepine), which are significant in pharmaceutical chemistry due to their potential biological activities. Such derivatives have shown significant antibacterial activity against various bacterial strains (Mohammad, Ahmed, & Mahmoud, 2017).
Formation of Pyrimidine Derivatives : Research on this compound has led to the formation of various pyrimidine derivatives. These derivatives are synthesized through reactions with other chemical compounds, yielding products with potential applications in medicinal chemistry (Roberts, Landor, & Bolessa, 1994).
Biological and Antimicrobial Applications
- Antimicrobial Activity : Some derivatives of this compound have been evaluated for their antimicrobial properties. The synthesized compounds have been tested against various bacterial strains, exhibiting significant antibacterial activity, which is crucial in the development of new antibiotics (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).
Synthesis in Organic Chemistry and Pharmaceutical Precursors
- Organic Synthesis Processes : this compound plays a role in the synthesis of other chemical compounds, acting as a precursor or intermediate in various chemical reactions. This is particularly relevant in the preparation of products used in pharmaceutical and explosive industries, underscoring its versatility in synthetic organic chemistry (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Applications in Drug Synthesis and Evaluation
Intermediate in Anticancer Drug Synthesis : this compound is used as an intermediate in the synthesis of dasatinib, an anticancer drug. The synthesis process involves cyclization and chlorination, highlighting its importance in the production of clinically significant drugs (Guo Lei-ming, 2012).
Synthesis and Evaluation of Novel Compounds : Research has focused on synthesizing novel compounds using this compound, which are then evaluated for potential biological activities, such as anti-inflammatory or anticancer properties. This research is fundamental in discovering new therapeutic agents (Rahmouni et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 6-methylpyrimidine-4-acetate is a pyrimidine derivative. Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidine derivatives are known to exhibit their anti-inflammatory properties by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in conditions where inflammation is a key factor.
Result of Action
Based on the known anti-inflammatory properties of pyrimidine derivatives , it can be inferred that the compound may help reduce inflammation.
Biochemical Analysis
Biochemical Properties
Ethyl 6-methylpyrimidine-4-acetate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase. These interactions are essential for the synthesis and regulation of nucleotides, which are the building blocks of DNA and RNA. Additionally, this compound can act as a substrate or inhibitor for certain enzymes, influencing their activity and, consequently, the overall metabolic pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound has been observed to impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the production of essential metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For example, this compound can inhibit dihydroorotate dehydrogenase, leading to a decrease in pyrimidine synthesis. Additionally, it can interact with transcription factors, resulting in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance cellular metabolism and promote cell proliferation. At higher doses, this compound can exhibit toxic effects, leading to cell death and tissue damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyrimidine metabolism. This compound interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, influencing the synthesis and regulation of nucleotides. Additionally, this compound can affect metabolic flux, leading to changes in the levels of various metabolites. These interactions are essential for maintaining cellular homeostasis and ensuring proper cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell. Additionally, this compound can bind to proteins that facilitate its distribution and localization within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound influences its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
ethyl 2-(6-methylpyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-8-4-7(2)10-6-11-8/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEGGJQPFKWVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



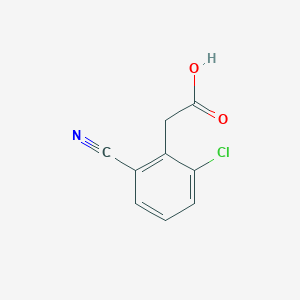
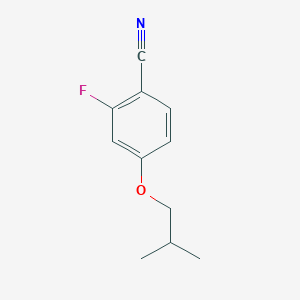
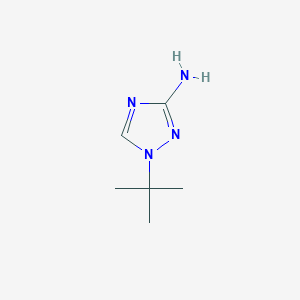

![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)

![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)
